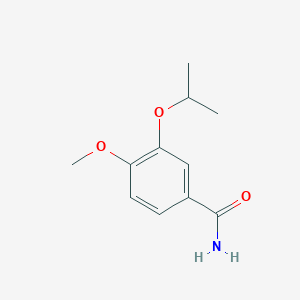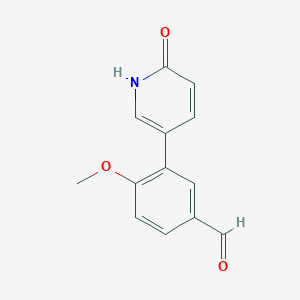
7-(3-Hexylphenyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hexylphenyl)heptanoic acid is an organic compound with the molecular formula C19H30O2 It is a derivative of heptanoic acid, characterized by the presence of a hexylphenyl group attached to the heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hexylphenyl)heptanoic acid typically involves the alkylation of heptanoic acid with a hexylphenyl group. One common method is the Friedel-Crafts alkylation, where heptanoic acid is reacted with 3-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Hexylphenyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-(3-Hexylphenyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(3-Hexylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid: A simpler analog without the hexylphenyl group.
Phenylheptanoic acid: Contains a phenyl group but lacks the hexyl chain.
Hexylbenzoic acid: Contains a hexyl group attached to a benzoic acid moiety.
Uniqueness
7-(3-Hexylphenyl)heptanoic acid is unique due to the presence of both a hexyl chain and a phenyl ring, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H30O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
7-(3-hexylphenyl)heptanoic acid |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-7-11-17-13-10-14-18(16-17)12-8-5-6-9-15-19(20)21/h10,13-14,16H,2-9,11-12,15H2,1H3,(H,20,21) |
Clave InChI |
FPUOYDRZJYIBBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=CC=C1)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)

![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)


![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)



